Allopurinol
Overview
Description
Allopurinol is a medication primarily used to decrease high blood uric acid levels. It is particularly effective in the treatment of gout, a condition characterized by severe inflammation in the joints due to the deposition of uric acid crystals . This compound is also used to prevent certain types of kidney stones and to manage high uric acid levels that can occur during chemotherapy . It belongs to the xanthine oxidase inhibitor family of medications and was first approved for medical use in 1966 .
Mechanism of Action
Target of Action
Allopurinol primarily targets the enzyme xanthine oxidase . This enzyme is responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, this compound prevents the formation of uric acid, a substance that can form crystals in the joints and cause gout .
Mode of Action
This compound acts as a competitive inhibitor of xanthine oxidase . It is a structural analogue of the natural purine base, hypoxanthine . After ingestion, this compound is metabolized to its active metabolite, oxypurinol (alloxanthine), in the liver . Both this compound and oxypurinol inhibit the action of xanthine oxidase .
Biochemical Pathways
The inhibition of xanthine oxidase by this compound and oxypurinol leads to an increase in the concentrations of hypoxanthine and xanthine in urine and plasma, and a decrease in the concentrations of uric acid in plasma . This compound and oxypurinol are also converted by the purine salvage pathway to their respective ribonucleotides .
Pharmacokinetics
This compound has an oral bioavailability of 79 ± 20% . It is rapidly and extensively absorbed following oral administration . The elimination half-life of this compound is approximately 1.2 ± 0.3 hours . This compound is rapidly metabolized to its active metabolite, oxypurinol, which has an elimination half-life of approximately 15 hours . Oxypurinol is cleared almost entirely by urinary excretion .
Result of Action
The primary result of this compound’s action is a reduction in the production of uric acid . This leads to a decrease in serum and urinary uric acid concentrations . As a result, the symptoms of gout, which may include painful tophi, joint pain, inflammation, redness, decreased range of motion, and swelling, are relieved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the clearance of this compound and its metabolites . Additionally, the use of certain medications, such as uricosuric drugs, can affect the hypouricemic efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Allopurinol plays a significant role in biochemical reactions. It interacts with the enzyme xanthine oxidase, inhibiting its activity . This inhibition decreases the production of uric acid, a compound associated with gout and kidney stones . This compound is a structural analog of the natural purine base, hypoxanthine .
Cellular Effects
This compound has various effects on cellular processes. It reduces the production of uric acid by inhibiting biochemical reactions immediately preceding its formation . This compound impedes ATP production and energy distribution through influences on the creatine kinase circuit . It can also cause a reduction in body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions .
Molecular Mechanism
The mechanism of action of this compound involves its metabolization to its active metabolite, oxypurinol (alloxanthine), in the liver . Both this compound and oxypurinol inhibit the action of xanthine oxidase enzyme . This inhibition decreases the production of uric acid, thereby reducing its levels in the blood and urine .
Temporal Effects in Laboratory Settings
Over time, this compound and its metabolite oxypurinol have been observed to induce significant reduction in body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions and endothelial integrity compared to non-treated rats . This compound also has a significant reduction in state 3 respiration and state 4 respiration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound treatment induced significant reduction in body weight, systolic blood pressure, blood glucose, insulin, lipids, and improved kidney functions and endothelial integrity compared to non-treated rats . Febuxostat was found to be more effective than this compound in normalizing serum fasting glucose, uric acid, catalase, and glutathione peroxidase activities .
Metabolic Pathways
This compound is involved in the purine degradation pathway, where it inhibits the xanthine oxidase-catalyzed metabolism of hypoxanthine and xanthine, reactions that ultimately result in the production of uric acid . This compound is rapidly metabolized to its active metabolite, oxypurinol, predominantly in the liver by aldehyde oxidase and to a lesser extent by xanthine oxidase .
Transport and Distribution
This compound and its metabolite oxypurinol are transported and distributed within cells and tissues. The pharmacokinetic parameters of this compound include oral bioavailability of 79 ± 20%, an elimination half-life of 1.2 ± 0.3 hours, apparent oral clearance of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration of 1.31 ± 0.41 L/kg .
Subcellular Localization
It is known that this compound and its metabolite oxypurinol inhibit the action of the xanthine oxidase enzyme, which is found in the cytoplasm of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allopurinol can be synthesized through various methods. One common synthetic route involves the reaction of 4,6-dihydroxypyrimidine with formamide under high-temperature conditions (160-180°C) to yield this compound . The reaction typically requires concentrated hydrochloric acid as a catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Allopurinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound typically occur at the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Major Products: The major product formed from the oxidation of this compound is oxypurinol, which retains the ability to inhibit xanthine oxidase .
Scientific Research Applications
Allopurinol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving xanthine oxidase inhibitors and purine metabolism.
Medicine: It is extensively studied for its role in treating gout, kidney stones, and hyperuricemia.
Comparison with Similar Compounds
Febuxostat: Another xanthine oxidase inhibitor, febuxostat is often used as an alternative to allopurinol.
Benzbromarone: This compound works by increasing the excretion of uric acid through the kidneys.
Uniqueness of this compound: this compound’s primary advantage lies in its dual action through both this compound and its active metabolite, oxypurinol, which provides a sustained urate-lowering effect . Additionally, it is well-tolerated and has a long history of use, making it a reliable choice for many patients .
Properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | allopurinol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Allopurinol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4022573 | |
Record name | Allopurinol | |
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Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | Allopurinol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
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Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |
Record name | SID56424020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | Allopurinol | |
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Record name | Allopurinol | |
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Mechanism of Action |
Allopurinol is a structural analog of the natural purine base, hypoxanthine. After ingestion, allopurinol is metabolized to its active metabolite, oxypurinol (_alloxanthine_) in the liver, which acts as an inhibitor of xanthine oxidase enzyme. Allopurinol and its active metabolite inhibit xanthine oxidase, the enzyme that converts hypoxanthine to xanthine and xanthine to uric acid. Inhibition of this enzyme is responsible for the effects of allopurinol. This drug increases the reutilization of hypoxanthine and xanthine for nucleotide and nucleic acid synthesis by a process that involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This process results in an increased nucleotide concentration, which causes feedback inhibition of de novo purine synthesis. The end result is decreased urine and serum uric acid concentrations, which decreases the incidence of gout symptoms. Accompanying the reduction of serum uric acid by allopurinol is an increase in the serum and urine concentrations of hypoxanthine and xanthine (due to inhibition of xanthine oxidase). In the absence of allopurinol, regular urinary excretion of oxypurines almost entirely occurs in the form of uric acid. After the ingestion of allopurinol, the contents of excreted urine are hypoxanthine, xanthine, and uric acid. Because each substance has its own individual solubility, the concentration of uric acid in plasma is decreased without exposing the renal tissues to a high load of uric acid, thereby decreasing the risk of crystalluria. By lowering the uric acid concentration in the plasma below its limits of solubility, allopurinol encourages the dissolution of gout tophi. Although the levels of hypoxanthine and xanthine are found to be increased after allopurinol ingestion, the risk of deposition in renal tissues is less than that of uric acid, as they become more soluble and are rapidly excreted by the kidney., Allopurinol inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and of xanthine to uric acid. Oxypurinol, a metabolite of allopurinol, also inhibits xanthine oxidase. By inhibiting xanthine oxidase, allopurinol and its metabolite block conversion of the oxypurines (hypoxanthine and xanthine) to uric acid, thus decreasing serum and urine concentrations of uric acid. The drug differs, therefore, from uricosuric agents which lower serum urate concentrations by promoting urinary excretion of uric acid. Xanthine oxidase concentrations are not altered by long-term administration of the drug., Allopurinol does not directly interfere with purine nucleotide or nucleic acid synthesis. The drug, however, indirectly increases oxypurine and allopurinol ribonucleotide concentrations and decreases phosphoribosylpyrophosphate concentrations, thus decreasing de novo purine biosynthesis by pseudofeedback inhibition. In addition, allopurinol increases the incorporation of hypoxanthine and xanthine into DNA and RNA, thereby further decreasing serum urate concentrations. Allopurinol may produce a deficit of total purines (uric acid and oxypurines) amounting to several hundred mg daily., Accompanying the decrease in uric acid produced by allopurinol is an increase in serum and urine concentrations of hypoxanthine and xanthine. Plasma concentrations of these oxypurines do not, however, rise commensurately with the fall in serum urate concentrations and are often 20-30% less than would be expected in view of urate concentrations prior to allopurinol therapy. This discrepancy occurs because renal clearance of the oxypurines is at least 10 times greater than that of uric acid. In addition, normal urinary purine output is almost exclusively uric acid, but after treatment with allopurinol, it is composed of uric acid, xanthine, and hypoxanthine, each having independent solubility. Thus, the risk of crystalluria is reduced. Alkalinization of the urine increases the solubility of the purines, further minimizing the risk of crystalluria. Decreased tubular transport of uric acid also results in increased renal reabsorption of calcium and decreased calcium excretion., Allopurinol also interferes with de novo pyrimidine nucleotide synthesis by inhibiting orotidine 5'-phosphate decarboxylase. Secondary orotic aciduria and orotidinuria result. Orotic acid is highly insoluble and could form a heavy sediment of urinary crystals; however, the increased excretion of orotic acid and orotidine rarely exceeds 10% of the total pyrimidines synthesized by the body. In addition, enhanced conversion of uridine to uridine 5'-monophosphate usually occurs and, therefore, this partial inhibition of pyrimidine synthesis is considered innocuous., Allopurinol may also inhibit hepatic microsomal enzymes. Allopurinol is not cytotoxic and has no effect on transplantable tumors. The drug has no analgesic, anti-inflammatory, or uricosuric activity. | |
Record name | Allopurinol | |
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Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
315-30-0, 184789-03-5, 691008-24-9 | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |
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Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |
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Melting Point |
greater than 662 °F (NTP, 1992), >300, 350 °C | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | Allopurinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Q1: How does Allopurinol exert its urate-lowering effect?
A: this compound is a xanthine oxidase inhibitor, effectively lowering serum uric acid (sUA) levels by blocking the enzyme responsible for the conversion of hypoxanthine to xanthine and ultimately to uric acid. [, , ]
Q2: Does this compound impact other pathways besides uric acid synthesis?
A: While primarily known for its role in inhibiting xanthine oxidase, this compound may also influence other pathways. Research suggests it might enhance the antioxidant properties of extracellular fluid, although this remains a topic of debate. [] Some studies also propose that this compound, by increasing endogenous adenosine levels, may exert neuroprotective and inhibitory effects. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C5H4N4O, and its molecular weight is 136.11 g/mol.
Q4: Are there studies on the material compatibility and stability of this compound?
A4: The provided research articles primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions would require further investigation from relevant sources.
Q5: Does this compound exhibit catalytic properties?
A5: this compound acts as an enzyme inhibitor, specifically targeting xanthine oxidase. It does not possess inherent catalytic properties in the context of chemical reactions.
Q6: Have computational chemistry and modeling techniques been applied to this compound research?
A6: While the provided papers do not delve into specific computational studies, researchers utilize computational chemistry and modeling to investigate this compound's interactions with its target, potential structure-activity relationships, and to design novel analogs.
Q7: What is the stability profile of this compound under different storage conditions?
A7: The research papers provided do not explicitly address the stability and formulation of this compound. Determining the drug's stability under various conditions (temperature, humidity, pH) is crucial for ensuring its efficacy and shelf-life.
Q8: Could you elaborate on the pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME)?
A: this compound is readily absorbed after oral administration, undergoing hepatic metabolism to its active metabolite, oxypurinol. Both compounds are primarily excreted in the urine. [] The dosage may require adjustment based on renal function, as impaired excretion can lead to drug accumulation and increase the risk of adverse effects. [, , ]
Q9: What do preclinical studies reveal about the efficacy and safety of this compound?
A: Preclinical studies in animals have demonstrated the efficacy of this compound in preventing acute pancreatitis induced by specific agents. [, ] These studies highlight the potential protective effects of this compound in reducing organ damage caused by oxidative stress.
Q10: What is the clinical evidence supporting the use of this compound in treating gout?
A: Clinical trials have established the effectiveness of this compound in lowering serum uric acid levels in patients with gout. [, , ] Studies have demonstrated its ability to reduce the frequency and severity of gout flares and promote the regression of tophi. [, ]
Q11: Are there known mechanisms of resistance to this compound in the treatment of gout?
A: While this compound is generally effective, some patients might experience inadequate responses. This could be attributed to factors such as poor adherence to therapy, inadequate dosage, or genetic variations influencing drug response. []
Q12: Are there any biomarkers to predict this compound efficacy or identify potential adverse effects?
A: HLA-B*58:01 genotyping is recommended before initiating this compound therapy, especially in Asian populations, as it's strongly associated with an increased risk of severe cutaneous adverse reactions. [, , ]
Q13: What analytical methods are commonly used to quantify this compound and its metabolites in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or mass spectrometry (MS), is routinely employed to measure this compound and its metabolites in biological fluids like plasma or serum. []
Q14: What is the environmental impact of this compound, and are there strategies for its degradation or removal from wastewater?
A14: The provided research articles do not address the environmental impact of this compound. Investigating its fate and effects in the environment, as well as developing strategies to mitigate any negative impact, is crucial for responsible drug development and utilization.
Q15: How are analytical methods for this compound quantification validated to ensure accuracy, precision, and specificity?
A: Analytical method validation is a crucial aspect of ensuring reliable and reproducible results. The validation process for this compound quantification would involve establishing various parameters, including linearity, accuracy, precision, sensitivity, specificity, and robustness, following established guidelines and regulatory requirements. []
Q16: What quality control measures are implemented during this compound manufacturing to ensure its safety and efficacy?
A16: While not explicitly detailed in the provided research, strict quality control measures are essential throughout the manufacturing process of this compound. This involves adhering to Good Manufacturing Practices (GMP) to control for raw material quality, manufacturing processes, and final product testing.
Q17: Can this compound induce or inhibit drug-metabolizing enzymes, thereby affecting the metabolism of other drugs?
A17: While the research papers provided do not specifically focus on this aspect, this compound might have the potential to interact with drug-metabolizing enzymes. It's crucial to consider and monitor for potential drug interactions, especially when this compound is used concurrently with other medications.
Q18: What is known about the biocompatibility and biodegradability of this compound?
A18: The research papers primarily focus on the pharmacological effects of this compound. Further investigation is needed to evaluate its biocompatibility and biodegradability, particularly in the context of developing novel drug delivery systems or understanding its long-term environmental impact.
Q19: Are there alternative therapies for gout that rival the efficacy of this compound?
A: Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is an alternative treatment option for patients with hyperuricemia and gout. [, ] Other urate-lowering agents like probenecid and benzbromarone are also utilized in clinical practice. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.